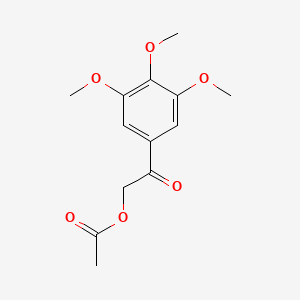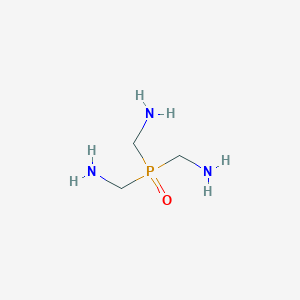
4,4,4-Tribromo-2-methylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Tribromo-2-methylbut-1-ene is an organic compound with the molecular formula C5H7Br3 It is characterized by the presence of three bromine atoms attached to the same carbon atom, making it a highly brominated alkene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Tribromo-2-methylbut-1-ene typically involves the bromination of 2-methylbut-1-ene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and recrystallization further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Tribromo-2-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products:
Substitution: Formation of 4,4,4-trihydroxy-2-methylbut-1-ene.
Elimination: Formation of 2-methylbut-1-ene.
Addition: Formation of 2,3-dibromo-4,4,4-tribromo-2-methylbutane.
Scientific Research Applications
4,4,4-Tribromo-2-methylbut-1-ene has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of brominated pharmaceuticals with antimicrobial and anticancer properties.
Industry: Utilized in the production of flame retardants and other brominated compounds used in various industrial applications.
Mechanism of Action
The mechanism of action of 4,4,4-Tribromo-2-methylbut-1-ene involves its interaction with nucleophiles and electrophiles. The presence of three bromine atoms makes the compound highly reactive towards nucleophilic substitution reactions. The double bond in the molecule also allows it to participate in addition reactions with electrophiles. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
4,4,4-Trifluoro-2-methylbut-1-ene: Similar structure but with fluorine atoms instead of bromine.
4,4,4-Trichloro-2-methylbut-1-ene: Similar structure but with chlorine atoms instead of bromine.
4,4,4-Tribromo-2-methylpent-1-ene: Similar structure but with an additional carbon atom in the chain.
Uniqueness: 4,4,4-Tribromo-2-methylbut-1-ene is unique due to the presence of three bromine atoms on the same carbon atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific applications where high bromine content is required.
Properties
CAS No. |
71600-33-4 |
|---|---|
Molecular Formula |
C5H7Br3 |
Molecular Weight |
306.82 g/mol |
IUPAC Name |
4,4,4-tribromo-2-methylbut-1-ene |
InChI |
InChI=1S/C5H7Br3/c1-4(2)3-5(6,7)8/h1,3H2,2H3 |
InChI Key |
ISUZNFXMJFPGPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)
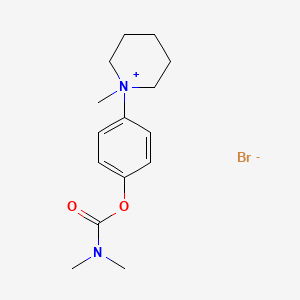
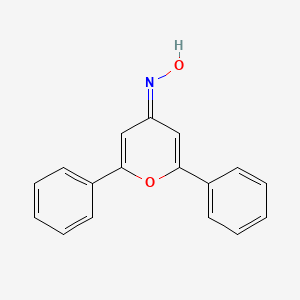
![Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester](/img/structure/B14458546.png)

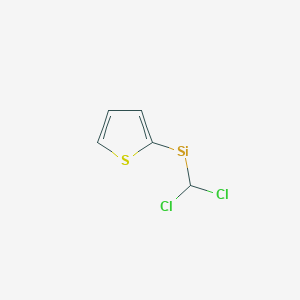
![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
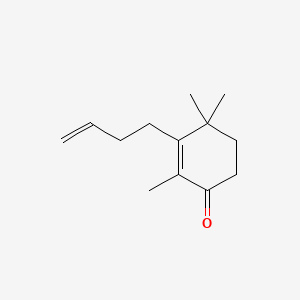
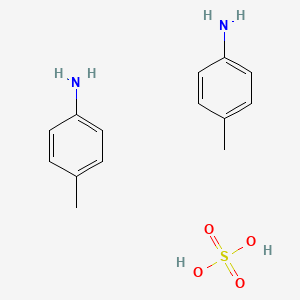
![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)
